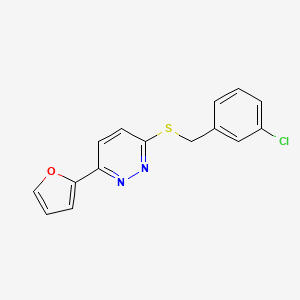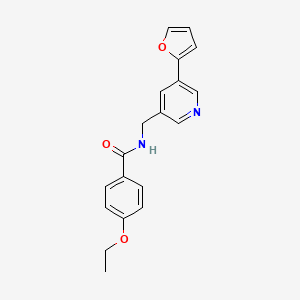
Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Synthesis
Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is involved in various chemical reactions and synthetic processes. For instance, Hajjem, Khoud, and Baccar (2010) demonstrated its reactivity with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thieno-pyrimidinones, providing insights into cyclization mechanisms and the relative activities of ester and imidate groups (B. Hajjem, M. L. B. Khoud, & B. Baccar, 2010).
Crystal Structure Analysis
The compound's crystal structure has been a subject of interest. Vasu et al. (2004) studied its crystal structure, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with intra- and intermolecular N-H···O hydrogen bonds stabilizing the structure (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2004).
Synthesis of Thiophene Derivatives
The synthesis of various thiophene derivatives from this compound has been explored. Huddleston and Barker (1979) reported on synthesizing methyl 3-amino-1 and 3-hydroxy-2 2-thiophen carboxylates using base-induced condensation (P. Huddleston & J. M. Barker, 1979). Additionally, Krinochkin et al. (2021) synthesized methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates via a nucleophilic substitution reaction (A. Krinochkin, M. R. Guda, D. Kopchuk, Y. K. Shtaitz, E. Starnovskaya, M. Savchuk, S. S. Rybakova, G. Zyryanov, & O. Chupakhin, 2021).
Properties
IUPAC Name |
methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-4-3-5-9(6-8)10-7-17-12(14)11(10)13(15)16-2/h3-7H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHDOXPPFPXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)
![4-[(3-Methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B2405187.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)

![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)


![N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2405200.png)

![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)

